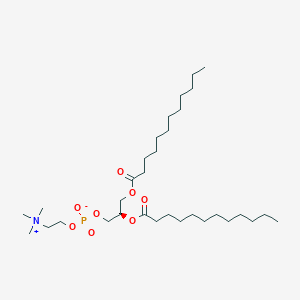

1,2-Dilauroyl-sn-glycero-3-phosphocholine

Beschreibung

Overview of Phosphatidylcholines as Fundamental Membrane Lipids

Phosphatidylcholines (PC) are a class of phospholipids (B1166683) that represent a major component of biological membranes in eukaryotic cells. wikipedia.orgnih.gov Structurally, they consist of a hydrophilic choline (B1196258) headgroup, a phosphate (B84403) group, a glycerol (B35011) backbone, and two hydrophobic fatty acid tails. metwarebio.comwikipedia.org This amphipathic nature, possessing both water-loving and water-fearing regions, is fundamental to their ability to self-assemble into the lipid bilayers that form the basic structure of cell membranes. wikipedia.orgnumberanalytics.com

The primary role of phosphatidylcholines is to provide structural integrity to cell membranes. metwarebio.comnumberanalytics.com They form a stable, yet fluid, barrier that separates the cell's interior from the external environment. nih.gov The fluidity of the membrane, which is crucial for many cellular processes, is influenced by the length and saturation of the fatty acid chains of the phospholipids. creative-proteomics.com Beyond their structural role, phosphatidylcholines are involved in various cellular functions, including cell signaling and the transport of lipids and proteins. wikipedia.orgmetwarebio.com They are precursors for important signaling molecules and are integral to the function of lipoproteins, which transport fats in the bloodstream. metwarebio.comnumberanalytics.com

Significance of 1,2-Dilauroyl-sn-glycero-3-phosphocholine in Model Membrane Systems

This compound, also known as DLPC, is a synthetic phospholipid distinguished by its two lauric acid chains, which are saturated fatty acids each containing 12 carbon atoms. nih.govcaymanchem.com This specific molecular structure imparts unique biophysical properties that make it exceptionally useful in the creation of model membrane systems for research.

One of the key characteristics of DLPC is its low phase transition temperature, which is the temperature at which the lipid bilayer transitions from a more ordered "gel" phase to a more fluid "liquid crystalline" phase. moleculardepot.com For DLPC, this transition occurs at approximately -2°C to -0.4°C. avantiresearch.com This means that at physiological and common experimental temperatures, DLPC bilayers are in a fluid state, which mimics the natural state of many biological membranes.

The relatively short length of its lauroyl chains results in the formation of thinner lipid bilayers compared to phospholipids with longer fatty acid chains. caymanchem.combroadpharm.comresearchgate.net This property allows researchers to investigate how membrane thickness influences the function of membrane-embedded proteins and other cellular processes. caymanchem.com DLPC's ability to form stable unilamellar vesicles (liposomes) and its well-defined physical properties enable precise control over experimental conditions in studies of membrane permeability, fluidity, and protein-lipid interactions. medchemexpress.com For instance, it has been used in molecular dynamics simulations to understand the gating mechanisms of mechanosensitive channels.

Table 1: Comparison of Physical Properties of Common Saturated Phosphatidylcholines

| Phospholipid | Acyl Chain Length | Main Transition Temperature (Tm) | Bilayer Thickness (Hydrated) | Area per Lipid (at specific temp) |

|---|---|---|---|---|

| This compound (DLPC) | C12:0 | -0.4°C | 3.0 ± 0.2 nm | 63.2 ± 0.5 Ų (at 30°C) |

| 1,2-Dimyristoyl-sn-glycero-3-phosphocholine (DMPC) | C14:0 | 23°C | ~3.67 nm (at 25°C) researchgate.net | |

| 1,2-Dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) | C16:0 | 41°C | ||

| 1,2-Distearoyl-sn-glycero-3-phosphocholine (DSPC) | C18:0 |

Historical Context and Evolution of Research on this compound in Membrane Biophysics

The study of phospholipids dates back to the mid-19th century with the initial investigations into the chemical composition of biological tissues. metwarebio.com The fundamental understanding of the phospholipid bilayer structure of cell membranes was significantly advanced by the fluid mosaic model proposed by Singer and Nicolson in 1972. nih.gov This model provided the conceptual framework for decades of research into membrane biophysics.

The use of synthetic phospholipids like DLPC became crucial for testing and refining these models. Early research focused on characterizing the physical properties of these synthetic lipids, such as their phase behavior and ability to form bilayers. avantiresearch.com The synthesis of specific, well-defined phospholipids allowed for controlled experiments that were not possible with complex lipid mixtures extracted from natural sources.

Over time, research involving DLPC has evolved from basic characterization to more complex applications. Its use in creating model membranes has been instrumental in studying a wide range of biophysical phenomena. For example, the addition of DLPC to other phospholipids has been shown to alter the phase transition behavior of the mixture, providing insights into lipid-lipid interactions and the formation of distinct lipid domains within a membrane. avantiresearch.com More recent studies have utilized advanced techniques like nuclear magnetic resonance (NMR) and X-ray scattering to obtain detailed structural and dynamic information about DLPC-containing membranes. nih.gov These investigations continue to contribute to our understanding of fundamental membrane processes, such as the influence of hydrophobic mismatch on the stability and function of membrane proteins.

Structure

2D Structure

Eigenschaften

IUPAC Name |

[(2R)-2,3-di(dodecanoyloxy)propyl] 2-(trimethylazaniumyl)ethyl phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C32H64NO8P/c1-6-8-10-12-14-16-18-20-22-24-31(34)38-28-30(29-40-42(36,37)39-27-26-33(3,4)5)41-32(35)25-23-21-19-17-15-13-11-9-7-2/h30H,6-29H2,1-5H3/t30-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IJFVSSZAOYLHEE-SSEXGKCCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC[N+](C)(C)C)OC(=O)CCCCCCCCCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C32H64NO8P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10904060 | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

621.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18194-25-7 | |

| Record name | 1,2-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18194-25-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-alpha-Dilauroyl-sn-glycero-3-phosphocholine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018194257 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dilauroyl phosphatidylcholine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10904060 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (R)-(7-lauroyl-4-oxido-10-oxo-3,5,9-trioxa-4-phosphahenicosyl)trimethylammonium 4-oxide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.038.246 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,2-DILAUROYL-SN-GLYCERO-3-PHOSPHOCHOLINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/31NE1DVE91 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Membrane Biophysics and Structural Dynamics of 1,2 Dilauroyl Sn Glycero 3 Phosphocholine

Self-Assembly and Bilayer Formation

1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) is a phospholipid that, due to its amphiphilic nature, readily self-assembles in aqueous environments to form ordered structures, most notably bilayer membranes. This self-assembly is a fundamental process that underpins the formation of vesicles and liposomes, which are widely used as models for biological membranes.

The formation of vesicles and liposomes from this compound is a spontaneous process driven by the hydrophobic effect. When a thin film or powder of DLPC is hydrated, the lipid molecules arrange themselves to minimize the unfavorable contact between their hydrophobic acyl chains and water. This leads to the formation of stacks of liquid crystalline bilayers that swell and detach upon agitation, closing into spherical structures to eliminate exposed hydrocarbon edges. sigmaaldrich.com This process initially results in the formation of large, multilamellar vesicles (LMVs). sigmaaldrich.com

Several laboratory techniques are employed to control the size and lamellarity of the resulting vesicles:

Thin-Film Hydration: This is a common method where DLPC is dissolved in an organic solvent, which is then evaporated to create a thin lipid film. mdpi.comnih.gov Subsequent hydration of this film with an aqueous buffer, accompanied by agitation, leads to the spontaneous formation of multilamellar vesicles. nih.govoup.com

Solvent Injection: In this method, an ethanolic solution of the lipid is rapidly injected into an aqueous phase. mnba-journal.com The rapid dilution of the ethanol causes the lipids to precipitate and self-assemble into vesicles. The final size of the liposomes can be influenced by factors such as the injection rate and lipid concentration.

Electroformation: This technique involves applying an alternating current (AC) electric field to a lipid film deposited on electrodes. This method is particularly useful for producing giant unilamellar vesicles (GUVs), which are valuable for microscopy studies. mnba-journal.com

When dispersed in aqueous solutions, DLPC itself typically forms multilamellar vesicles. However, the addition of certain molecules, such as a calix nih.govarene derivative bearing four amine groups, can induce a structural transformation from multilamellar to single-lamellar vesicles. oup.com

The stability of this compound bilayers is influenced by a variety of physicochemical factors:

Temperature: Temperature plays a critical role in the fluidity and phase behavior of the bilayer, which in turn affects its stability. mdpi.com As temperature changes, the bilayer can undergo phase transitions, altering its packing, thickness, and mechanical properties.

Pressure: Hydrostatic pressure can also induce phase transitions and affect the conformational order of the lipid chains, thereby influencing the stability of the bilayer. nih.gov

Hydration: The degree of hydration of the lipid headgroups is crucial for maintaining the integrity of the bilayer. Water molecules interact with the polar headgroups and influence the spacing between bilayers in multilamellar systems. nih.gov

Solvent Composition: The presence of co-solvents, such as ethylene glycol, can significantly alter the phase behavior and stability of DLPC bilayers. nih.gov

Interactions with other molecules: The incorporation of other molecules, such as cholesterol or proteins, can modulate the packing and fluidity of the DLPC bilayer, thereby affecting its stability.

Myelin figures are long, cylindrical, multilamellar structures that can form when a concentrated lipid source is brought into contact with water. researchgate.netresearchgate.net This phenomenon has been observed with this compound. When a lump of concentrated DLPC is contacted with water at 27°C, closely packed myelin figures form at the interface and grow into the aqueous phase. researchgate.netresearchgate.net These structures are a consequence of the swelling of the lamellar phase as water penetrates the lipid stack, leading to the growth of these tubular extensions. researchgate.net The formation and growth of myelin figures are useful in understanding various biological processes. researchgate.net

Phase Behavior and Transitions

The bilayer of this compound exhibits a rich phase behavior, undergoing structural changes in response to variations in temperature (thermotropic) and pressure (barotropic). nih.gov

The thermotropic phase behavior of DLPC bilayers is characterized by several distinct phases and transitions between them. researchgate.netcmu.edu The primary phases include the lamellar crystalline (Lc) phase, the ripple gel (Pβ') phase, and the liquid crystalline (Lα) phase.

Main Transition (Pβ' to Lα): The most prominent transition is the main phase transition, which involves the "melting" of the hydrocarbon chains from a more ordered state to a disordered, fluid state. For DLPC, this transition from the metastable ripple gel (Pβ') phase to the metastable liquid crystalline (Lα) phase occurs at approximately -0.4°C with an enthalpy change of 9.2 kJ mol⁻¹. nih.gov

Transitions in Aqueous Ethylene Glycol: In a 50 wt. % aqueous ethylene glycol (EG) solution, the phase behavior is more complex. Upon heating from -30°C, two endothermic peaks are observed. The first, at 1.7°C, corresponds to the transition from the lamellar crystalline (Lc) phase to an intermediate liquid crystalline (Lx) phase, characterized by a very large enthalpy change of 32.9 kJ mol⁻¹. The second transition, at 4.5°C, is from the Lx phase to the liquid crystalline (Lα) phase. nih.gov

Below is a data table summarizing the thermotropic phase transitions of this compound bilayers under ambient pressure.

| Transition | Temperature (°C) | Enthalpy Change (kJ mol⁻¹) | Solvent |

| Pβ' → Lα (Main Transition) | -0.4 | 9.2 | Water |

| Lc → Lx | 1.7 | 32.9 | 50 wt. % Ethylene Glycol |

| Lx → Lα | 4.5 | 50 wt. % Ethylene Glycol |

Data sourced from differential scanning calorimetry measurements. nih.gov

The application of hydrostatic pressure also induces phase transitions in DLPC bilayers. The phase transition temperatures generally increase with pressure.

Pressure Effects in Water: In an aqueous environment, only one transition is observed under high pressure, which is consistent with the main transition. nih.gov

Pressure Effects in Aqueous Ethylene Glycol: In a 50 wt. % aqueous ethylene glycol solution, the DLPC bilayer exhibits more complex barotropic behavior with three kinds of transitions. nih.gov The temperature-pressure phase diagram reveals a crossing of the Lc/Pβ' phase boundary and the main transition curve at approximately 40 MPa. nih.gov The intermediate liquid crystalline (Lx) phase, observed at lower pressures, disappears at around 180 MPa, above which a direct transition from the Pβ' phase to the Lα phase occurs. nih.govmdpi.com

Deuterium nuclear magnetic resonance spectroscopy studies up to 221 MPa have shown that pressure can separate the liquid crystal to gel transition from the gel to ordered crystalline phase transition. nih.gov These studies also identified an unusual fluid state at elevated pressures, characterized by fluid-like conformational order but short transverse relaxation times, which is consistent with the Lx phase. nih.gov

The following table presents data on the pressure dependence of the main transition temperature for DLPC bilayers in water.

| Pressure (MPa) | Main Transition Temperature (°C) |

| 0.1 (Ambient) | -0.4 |

| 40 | ~10 |

| 100 | ~25 |

| 180 | ~40 |

Approximate values derived from temperature-pressure phase diagrams. nih.govmdpi.com

Influence of Environmental Factors on this compound Phase Transitions (e.g., pH, pressure, temperature)

The phase behavior of this compound (DLPC) bilayers is profoundly influenced by environmental factors such as temperature, pressure, and pH. These parameters dictate the transition between the ordered gel phase (Lβ') and the disordered liquid-crystalline phase (Lα), which in turn governs the membrane's physical properties.

Temperature: Temperature is a primary determinant of the phase state of DLPC membranes. The main phase transition temperature (Tm) for fully hydrated DLPC is approximately -1°C to -2°C. Below this temperature, the hydrocarbon chains are in a tightly packed, all-trans configuration, characteristic of the gel phase. Above the Tm, thermal energy induces gauche conformations in the acyl chains, leading to a transition into the fluid, liquid-crystalline phase. In this fluid state, which is the physiologically relevant phase for most biological membranes, the bilayer is thinner and has a larger area per lipid molecule. This transition from a solid-like to a fluid-like state significantly impacts the membrane's mechanical properties, including a sharp decrease in its yield force as it approaches Tm.

Pressure: Hydrostatic pressure influences the phase equilibrium of lipid bilayers by favoring states with lower volume. For phospholipids (B1166683), the gel phase is more densely packed and thus has a smaller volume than the liquid-crystalline phase. Consequently, an increase in pressure shifts the phase transition towards a higher temperature. While specific T-P phase diagrams for DLPC are not extensively detailed, studies on other phosphatidylcholines like 1,2-dioleoyl-sn-glycero-3-phosphocholine (DOPC) and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) show that the main transition temperature increases linearly with pressure nih.gov. The application of high pressure can therefore induce a transition from the fluid Lα phase to the gel Lβ phase at temperatures where the bilayer would normally be fluid at ambient pressure nih.gov.

pH: The pH of the surrounding aqueous environment can affect the state of the lipid headgroups. The phosphocholine headgroup of DLPC is zwitterionic, possessing both a negative charge on the phosphate (B84403) group and a positive charge on the quaternary amine. This structure is stable over a broad physiological pH range. However, at extreme pH values, the headgroup can undergo hydrolysis or its ionization state can be altered. Such changes in headgroup charge affect the electrostatic interactions between adjacent lipid molecules, modifying the packing density and, consequently, the phase transition temperature researchgate.net. Studies on similar phosphatidylcholines have shown that pH variations alter the molecular area and interfacial tension, which are directly linked to the stability of different phases researchgate.net.

| Environmental Factor | Effect on DLPC Bilayer | Primary Mechanism |

|---|---|---|

| Temperature | Induces transition from gel (Lβ') to liquid-crystalline (Lα) phase above ~ -1°C. | Increased thermal energy introduces gauche defects in acyl chains, increasing fluidity. |

| Pressure | Increases the main phase transition temperature (Tm). | Favors the lower-volume, more ordered gel phase. |

| pH | Can alter phase transition behavior at extreme values. | Changes in headgroup ionization affect intermolecular electrostatic interactions and packing. researchgate.net |

Phase Coexistence in Mixed this compound Systems

In multicomponent lipid bilayers, which more closely mimic biological membranes, DLPC participates in complex phase behavior, leading to the lateral segregation of lipids into distinct domains. This phase coexistence is critical for various cellular functions. The nature of the coexisting phases depends on the composition of the mixture, temperature, and the presence of other molecules like cholesterol.

When DLPC is mixed with a phospholipid having longer, saturated acyl chains, such as 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC), and cholesterol, the system can exhibit coexistence between liquid-ordered (Lo) and liquid-disordered (Ld) phases acs.org. The Ld phase is rich in lipids with lower melting temperatures like DLPC, where acyl chains are disordered and mobile. The Lo phase is enriched in the high-melting-point lipid (DPPC) and cholesterol; in this phase, the lipid chains are extended and ordered, yet retain high lateral mobility.

In binary mixtures of DLPC and cholesterol, macroscopic phase separation is not typically observed. Instead, fluorescence correlation spectroscopy measurements reveal a continuous and gradual decrease in the diffusion coefficient of lipids as the cholesterol concentration increases up to 60 mol %. This suggests that cholesterol induces a more ordered state in the DLPC bilayer without forming large, distinct Lo domains, possibly resulting in nanoscopic domain formation or a homogenous, more ordered fluid phase researchgate.net. The dissimilar chain lengths between DLPC (12 carbons) and other common lipids like DPPC (16 carbons) or 1,2-stearoyl-sn-glycero-3-phosphocholine (DSPC, 18 carbons) is a significant driver for phase separation in ternary mixtures containing cholesterol nih.gov.

The general principles of lipid mixing indicate that when chain dissimilarity is significant, immiscibility in either the solid or liquid phase is more likely nih.gov. The presence of cholesterol modulates these interactions, promoting the formation of the Lo phase with saturated lipids while being less accommodated in the more disordered DLPC-rich Ld phase. This leads to the formation of domains with distinct physical properties, such as thickness, rigidity, and permeability, within a single membrane.

Membrane Permeability and Transport Phenomena

Water Migration Across this compound Bilayers

The passive transport of water across a lipid bilayer is a fundamental process for cellular homeostasis. Research on single-component lipid bilayers has shown that the osmotic water permeability coefficient (Pf) is strongly correlated with the area per lipid molecule (A) nih.gov. Bilayers composed of DLPC, with its relatively short 12-carbon acyl chains, exhibit a larger area per lipid compared to longer-chain saturated phospholipids.

This increased area per lipid in DLPC bilayers is a major determinant of their higher water permeability nih.gov. A theoretical model based on solubility-diffusion principles suggests that the primary barrier to water transport is the headgroup region of the bilayer. A larger area per lipid implies greater free volume or more frequent transient defects at the interface, facilitating the entry and passage of water molecules nih.gov. While the hydrocarbon core presents a secondary barrier, its role becomes more significant in thinner bilayers like those formed by DLPC nih.gov. Multiscale simulations have calculated the water permeability coefficient for a DLPC bilayer to be approximately 1.4 ± 0.1 × 10−3 cm/s acs.org.

Role of this compound in Modulating Membrane Permeability

DLPC plays a significant role in modulating membrane permeability primarily through its structural characteristics. The short lauroyl chains result in a thinner bilayer with a larger area per lipid, which directly correlates with increased permeability to water nih.gov. In mixed lipid systems, the inclusion of DLPC can increase the local disorder and free volume of the membrane, creating regions of higher permeability.

Conversely, the addition of cholesterol to a membrane containing DLPC is expected to decrease permeability. Cholesterol is known to increase the order of acyl chains in fluid bilayers and decrease the free volume, thereby reducing the rate of passive transport across the membrane nih.govrsc.org. While DLPC itself can decrease the lipid order of a cell membrane, studies have shown this does not necessarily translate to an increase in permeability under all conditions, such as during sonoporation.

The permeability of a membrane is not static but is dynamically modulated by its lipid composition. By incorporating lipids with different acyl chain lengths and degrees of saturation, such as DLPC, cells can fine-tune the barrier function of their membranes.

| Lipid | Acyl Chains | Area per Lipid (Ų) | Water Permeability (μm/s) |

|---|---|---|---|

| DLPC | 12:0/12:0 | 63.2 | ~1400 acs.org |

| DMPC | 14:0/14:0 | 60.6 | Not specified |

| DOPC | 18:1/18:1 | 72.5 | ~6700 |

| diC22:1PC | 22:1/22:1 | 76.0 | Not specified |

Note: Data compiled from various sources and methodologies may show variation. Permeability values are highly dependent on the experimental or simulation technique used. nih.govacs.org

Mechanical Properties of this compound Bilayers

Bilayer Rigidity and Elasticity in this compound Systems

The mechanical properties of a lipid bilayer, such as its bending rigidity (Kc) and area compressibility modulus (KA), are critical to its function, influencing processes like membrane budding, fusion, and the activity of membrane proteins nih.gov. These properties are intrinsically linked to the lipid's molecular structure.

For DLPC, its short, saturated acyl chains result in a relatively thin and flexible bilayer when in the fluid (Lα) phase. While direct experimental values for the mechanical moduli of DLPC are not as common as for other lipids, its properties can be inferred from its position within the broader class of phosphatidylcholines. The bending rigidity (Kc) quantifies the energy required to curve the membrane, while the area compressibility modulus (KA) measures the energy needed to stretch or compress it nih.gov.

Generally, for saturated phosphatidylcholines in the fluid phase, Kc and KA decrease as the acyl chain length decreases. Therefore, DLPC (C12) is expected to form a more flexible and more compressible membrane than 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC, C14) or DPPC (C16) at equivalent temperatures relative to their respective Tm. This increased flexibility is due to the reduced van der Waals interactions between the shorter lauroyl chains. The lower rigidity allows DLPC membranes to be more easily deformed, a property that can be observed when giant unilamellar vesicles (GUVs) made of DLPC readily change shape under the influence of an external electric field. This deformability is more pronounced than in vesicles made from lipids with longer chains, which exhibit stronger hydrophobic interactions.

| Lipid | Acyl Chains | Bending Rigidity (kc) (kBT) | Area Compressibility Modulus (KA) (pN/nm) |

|---|---|---|---|

| DLPC (Expected) | 12:0/12:0 | Lower than DMPC | Lower than DMPC |

| DMPC | 14:0/14:0 | ~13-15 | ~230 |

| DPPC | 16:0/16:0 | ~18 | ~230-260 |

| DOPC | 18:1/18:1 | ~18-20 | ~230-270 |

Note: Values are approximate and compiled from multiple experimental and simulation studies. Direct comparison is complex due to varying conditions. nih.govnih.govmdpi.com

Interactions of 1,2 Dilauroyl Sn Glycero 3 Phosphocholine in Model Systems

Lipid-Lipid Interactions

The behavior of 1,2-Dilauroyl-sn-glycero-3-phosphocholine (DLPC) in multi-component lipid bilayers is characterized by complex phase behavior, domain formation, and the emergence of asymmetry, all of which are fundamental to the structure and function of biological membranes.

In mixed lipid bilayers, DLPC contributes to a heterogeneous environment where distinct lipid domains can form. Studies on multicomponent bilayers composed of dipalmitoylphosphatidylcholine (DPPC), DLPC, and cholesterol have demonstrated the nanoscale distribution of lipid molecules within larger microscale domains.

In a cholesterol-free equimolar mixture of DPPC and DLPC, the two phosphatidylcholine molecules can coexist in micrometer-level domains. Within these larger domains, they form smaller nanoscopic patches. High-resolution near-field scanning optical microscopy (NSOM) has shown that in these systems, DPPC tends to be located at the edges of the domains, while DLPC is present throughout the domains. This suggests that at a microscopic level, the fluid phase, which would be enriched in the lower melting temperature DLPC, is more discontinuous and heterogeneous, surrounded by a continuous gel phase enriched in DPPC.

The introduction of cholesterol into a DPPC/DLPC mixture (e.g., at a 7:3 molar ratio with 18.9 mol% cholesterol) leads to greater miscibility between the two phosphatidylcholine molecules. However, incomplete phase separation still occurs, resulting in the formation of domains with average sizes between 140 and 200 nanometers. These domains are often too small to be resolved by conventional diffraction-limited light microscopy techniques like confocal microscopy.

| System Composition | Observation | Domain Characteristics |

|---|---|---|

| DPPC/DLPC (1:1 molar ratio) | Coexistence of micrometer-level domains with internal nanoscopic patches. | DPPC is found at the domain edges, while DLPC is distributed throughout. The fluid phase is discontinuous and heterogeneous. |

| DPPC/DLPC/Cholesterol (7:3 molar ratio, 18.9 mol% cholesterol) | Increased miscibility but incomplete phase separation. | Average domain sizes of 140-200 nm. |

A key feature of cellular membranes is the asymmetric distribution of lipids between the two leaflets of the bilayer. Model systems containing DLPC have been instrumental in studying the formation and dynamics of this asymmetry.

In mixed bilayers of DLPC and 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), three different states of transmembrane symmetry in phase-separated supported lipid bilayers have been observed. These studies have shown that if the two leaflets have a different area fraction of the gel-phase lipid (DSPC), the smaller domains in one leaflet are in registry with the larger domains in the other, creating a dynamic system. A process akin to Ostwald ripening, likely involving lipid flip-flop, leads to the erosion of the smaller domains and the growth of the larger ones until a stable, complete compositional asymmetry is achieved rice.edu. The process of lipid flip-flop has been observed to occur most frequently at the interface between symmetric and asymmetric DSPC domains rice.edu.

Furthermore, investigations into mixtures of DLPC and 1,2-diarachidoyl-sn-glycero-3-phosphocholine (DAPC), which have a significant acyl chain length difference of eight methylene groups, have shown the spontaneous formation of not only symmetric bilayers of DLPC-DLPC and DAPC-DAPC but also asymmetric bilayers of DLPC-DAPC nih.gov. Atomic force microscopy has been used to identify the distinct heights of these different bilayer configurations nih.gov.

The strong inter-leaflet coupling between lipids in the same phase, particularly the tail-tail interactions of gel-phase lipids, is thought to be the driving force for the observed superposition of phases in many model membrane systems nih.gov. However, the studies with DLPC-containing mixtures demonstrate that asymmetric distributions can also spontaneously form and achieve stability rice.edunih.gov.

Lipid rafts are specialized membrane microdomains enriched in sphingolipids and cholesterol, which are thought to play a role in various cellular processes. While lipids with longer saturated acyl chains, such as sphingomyelin and DPPC, are more commonly used to model the liquid-ordered (Lo) phase characteristic of lipid rafts, DLPC has been incorporated into some model raft systems pnas.orgescholarship.orgnih.govmdpi.com.

In one computational study, a model "CO-raft" was constructed with DPPC, DLPC, and cholesterol in both leaflets of the bilayer researchgate.net. The inclusion of DLPC, a lipid with a lower phase transition temperature, can modulate the physical properties of the model raft, such as its fluidity and thickness. In these mixed systems, DLPC would preferentially partition into the more fluid, liquid-disordered (Ld) phase surrounding the more ordered raft-like domains. However, its presence even within a model raft composition highlights its utility in creating more complex and potentially more biologically representative membrane models where a spectrum of lipid ordering can coexist.

Lipid-Protein Interactions

The interaction of proteins with lipid membranes is fundamental to a vast array of cellular functions. The physical properties of the lipid bilayer, including those modulated by the presence of DLPC, can significantly influence protein structure and function.

The interaction of proteins and peptides with DLPC-containing membranes is governed by factors such as electrostatic interactions, hydrophobic effects, and the conformational flexibility of both the protein and the lipid bilayer. A key principle is the concept of a critical concentration for certain events, such as the insertion of a peptide into the membrane.

A well-studied example is the antibiotic peptide alamethicin. At low peptide-to-lipid ratios, alamethicin adsorbs to the surface of the lipid bilayer in an inactive state nih.gov. However, above a critical peptide-to-lipid ratio, it inserts into the membrane to form transmembrane pores rice.edunih.govpnas.org. The number of alamethicin monomers that aggregate to form a pore can vary depending on the lipid composition. For instance, in DLPC bilayers, these pores are typically formed by 8-9 monomers pnas.org.

Another example is the channel-forming peptide gramicidin A. This hydrophobic peptide forms ion-conducting channels by the dimerization of two monomers, one from each leaflet of the bilayer. The stability and function of these channels are highly sensitive to the properties of the surrounding lipid membrane, including its thickness and elasticity.

| Peptide | Interaction with DLPC Bilayer | Key Findings |

|---|---|---|

| Alamethicin | Surface adsorption at low concentrations, insertion and pore formation at higher concentrations. | Pores in DLPC are composed of 8-9 monomers. pnas.org |

| Gramicidin A | Forms transmembrane ion channels via dimerization. | Channel function is sensitive to the physical properties of the DLPC membrane. |

A crucial factor governing the interaction of transmembrane proteins and peptides with lipid bilayers is the principle of hydrophobic matching. This refers to the energetic drive to match the length of the hydrophobic transmembrane segment of a protein with the hydrophobic thickness of the lipid bilayer in which it is embedded. When a mismatch occurs, both the protein and the lipid bilayer can undergo conformational changes to minimize the unfavorable exposure of hydrophobic surfaces to the aqueous environment.

DLPC, with its two 12-carbon lauroyl chains, forms relatively thin bilayers compared to phospholipids (B1166683) with longer acyl chains. This makes it a useful component in model systems for studying the effects of hydrophobic mismatch. Atomistic molecular dynamics simulations have been used to study the behavior of transmembrane helices of varying lengths in DLPC bilayers.

These studies have shown that when a transmembrane helix is longer than the hydrophobic thickness of the DLPC bilayer (a positive mismatch), the lipids surrounding the protein can stretch and become more ordered to increase the local membrane thickness. Conversely, when the helix is shorter than the bilayer thickness (a negative mismatch), the surrounding lipids can become more disordered to decrease the local thickness.

In the case of a significant positive mismatch in a thin DLPC bilayer, the transmembrane peptide itself may adapt. For example, instead of inducing a large deformation in the lipid bilayer, the peptide may tilt its helical axis with respect to the bilayer normal. This tilting effectively reduces the hydrophobic length of the peptide that spans the membrane, thereby alleviating the mismatch. This has been observed for dimers of transmembrane helices in DLPC bilayers, where substantial tilting occurs to match the hydrophobic thickness of the membrane with little adaptation from the lipid molecules themselves.

Specific Protein-1,2-Dilauroyl-sn-glycero-3-phosphocholine Binding Studies

The binding of proteins to lipid bilayers is a fundamental process in cell biology, governing everything from cell signaling to membrane trafficking. The lipid composition of the bilayer, including the acyl chain length and headgroup type, plays a crucial role in modulating these interactions. Studies on this compound (DLPC) model systems have provided insights into the specific binding characteristics of various proteins.

One area of investigation has been the interaction of cytochrome P450 with lipid membranes. While many studies have focused on other phospholipids, the principles of these interactions, which involve hydrophobic and electrostatic forces, are applicable to DLPC. The binding of P450 enzymes to the membrane is essential for their function, and the physical properties of the DLPC bilayer, such as its thickness and fluidity, are expected to influence the depth of protein insertion and its conformational state.

Another protein extensively studied in the context of lipid interactions is melittin, the principal component of bee venom. Fluorescence spectroscopy has been a valuable tool in characterizing the binding of melittin to phospholipid vesicles. These studies have revealed that upon binding, the tryptophan residue of melittin experiences a blue shift in its fluorescence emission spectrum, indicative of its transfer to a more hydrophobic environment within the lipid bilayer. While many studies use lipids like DMPC, the shorter acyl chains of DLPC would present a distinct hydrophobic environment that would modulate the thermodynamics and kinetics of melittin binding. The binding of melittin to DLPC vesicles would involve an initial electrostatic attraction followed by hydrophobic insertion of the peptide into the bilayer core.

Influence of this compound on Membrane Protein Function

The lipid bilayer is not merely a passive solvent for membrane proteins but an active participant that influences their structure and function. The properties of the lipid environment, such as thickness, curvature stress, and lateral pressure profile, can allosterically modulate the conformational equilibria of embedded proteins, thereby affecting their activity. DLPC, with its relatively short lauroyl chains, creates a thinner and more fluid bilayer compared to lipids with longer acyl chains. This distinct environment can have significant consequences for the function of membrane proteins.

A classic example is the influence of the lipid bilayer on the function of the channel-forming peptide gramicidin A . Gramicidin forms functional ion channels by the dimerization of two monomers, one in each leaflet of the membrane. The stability and lifetime of this dimeric channel are highly sensitive to the physical properties of the surrounding lipid bilayer. In a thinner bilayer like that formed by DLPC, the hydrophobic mismatch between the length of the gramicidin dimer and the thickness of the bilayer is reduced. This reduction in hydrophobic mismatch is expected to stabilize the dimeric channel, leading to a longer channel lifetime and altered ion conductance compared to thicker bilayers.

Similarly, the pore-forming peptide alamethicin exhibits functional characteristics that are dependent on the lipid environment. Alamethicin forms voltage-gated ion channels by assembling into a barrel-stave pore. The number of alamethicin monomers that constitute the pore can vary depending on the lipid bilayer composition. In DLPC bilayers, alamethicin pores are composed of approximately 8-9 monomers. nih.govpnas.org The thinner nature of the DLPC bilayer can facilitate the insertion and aggregation of alamethicin monomers, thereby influencing the conductance levels and gating kinetics of the resulting ion channels.

Influence of DLPC on Membrane Protein Function

| Membrane Protein | Observed Effect in DLPC Bilayers | Underlying Mechanism |

|---|---|---|

| Gramicidin A | Expected longer channel lifetime and altered ion conductance. | Reduced hydrophobic mismatch between the protein and the thinner DLPC bilayer, stabilizing the functional dimeric channel. |

| Alamethicin | Forms pores composed of 8-9 monomers. nih.govpnas.org | The thinner bilayer facilitates the insertion and aggregation of monomers to form functional ion channels. |

Amyloid-β Interaction with this compound Bilayers

The aggregation of the amyloid-β (Aβ) peptide is a central event in the pathology of Alzheimer's disease. The interaction of Aβ with neuronal cell membranes is considered a critical step in the misfolding and aggregation process. Model lipid bilayers composed of DLPC have been utilized to investigate the specifics of this interaction.

Time-lapse fluorescence microscopy studies have revealed the formation of giant, looped oligomeric structures of Aβ on the surface of DLPC bilayers over a 48-hour period. acs.org This observation suggests that the DLPC membrane can act as a catalytic surface for the assembly of Aβ into higher-order aggregates. The initial interaction is likely mediated by a combination of electrostatic and hydrophobic forces between the Aβ peptide and the zwitterionic phosphocholine headgroups and the hydrophobic acyl chains of DLPC.

Atomic force microscopy (AFM) has provided further nanoscale details of Aβ aggregation on lipid surfaces. While studies have often employed other lipids like DPPC and DOPC, the principles observed are relevant to DLPC. AFM can visualize the progressive accumulation of Aβ aggregates, from small oligomers to mature fibrils, on the bilayer surface. The fluidity and phase state of the lipid bilayer are known to affect the rate of Aβ adsorption and the morphology of the resulting aggregates. The fluid nature of DLPC bilayers at physiological temperatures would likely promote the lateral diffusion and assembly of Aβ monomers and oligomers on the membrane surface.

Time-Course of Amyloid-β Oligomer Formation on DLPC Bilayers

| Time (hours) | Observed Oligomeric Structures (Contour Length) |

|---|---|

| 0 | Initial small aggregates |

| 6 | Formation of elongated and looped structures |

| 12 | Growth of looped oligomers |

| 24 | Further elongation and networking of oligomers |

| 36 | Maturation of the oligomeric network |

| 48 | Presence of extensive, giant oligomeric structures acs.org |

Protegrin-1 Orientation in this compound Bilayers

Protegrin-1 (PG-1) is a potent antimicrobial peptide characterized by a β-hairpin structure. Its antimicrobial activity is predicated on its ability to interact with and disrupt bacterial cell membranes. Solid-state NMR spectroscopy has been instrumental in determining the precise orientation and depth of insertion of PG-1 within DLPC bilayers, providing a detailed molecular picture of its membrane-bound state.

These studies have shown that PG-1 does not lie flat on the surface of the DLPC membrane but rather inserts into the bilayer in an oblique orientation. The β-strand axis of the peptide is tilted at an angle of approximately 55° ± 5° with respect to the bilayer normal. acs.org Concurrently, the normal of the β-sheet plane is rotated by about 48° ± 5° from the bilayer normal. acs.org This specific orientation allows the hydrophobic residues of the peptide to interact favorably with the acyl chain core of the DLPC bilayer, while positioning the cationic arginine residues to interact with the phosphate (B84403) groups of the lipid headgroups.

Further investigations using paramagnetic Mn²⁺ ions as a relaxation agent in solid-state NMR experiments have elucidated the insertion depth of different residues of PG-1 within the DLPC bilayer. These experiments revealed that residues at the N-terminus (G2) and in the β-turn (F12) are located near the membrane surface, whereas residues in the β-strands (L5 and V16) are embedded more deeply within the acyl chain region. nih.govresearchgate.net The insertion depths increase in the order of G2 < F12 < L5 < V16. nih.govresearchgate.net This differential insertion is consistent with the tilted orientation of the peptide. Interestingly, the data also suggest that the presence of PG-1 induces a local thinning of the DLPC bilayer by approximately 8-10 Å. nih.govresearchgate.net

Orientation and Insertion of Protegrin-1 in DLPC Bilayers

| Parameter | Value | Method |

|---|---|---|

| β-strand axis tilt from bilayer normal | 55° ± 5° acs.org | Solid-State NMR acs.org |

| β-sheet plane rotation from bilayer normal | 48° ± 5° acs.org | Solid-State NMR acs.org |

| Insertion Depth of Residues | G2 < F12 < L5 < V16 nih.govresearchgate.net | Solid-State NMR with Mn²⁺ nih.govresearchgate.net |

| Induced Bilayer Thinning | ~8-10 Å nih.govresearchgate.net | Solid-State NMR with Mn²⁺ nih.govresearchgate.net |

Lipid-Ion and Small Molecule Interactions

Interaction of this compound Membranes with Calcium Ions and Bicarbonate

The interaction of ions with lipid membranes is crucial for a multitude of physiological processes, including signal transduction and membrane fusion. While the effects of cations have been extensively studied, the role of anions is also of significant importance. Research on DLPC membranes has revealed a remarkable synergistic interaction between calcium ions (Ca²⁺) and bicarbonate anions (HCO₃⁻).

In the absence of bicarbonate, calcium ions adsorb to the surface of DLPC membranes, inducing a net positive charge and causing the lamellar phase to swell. nih.govacs.orgnih.gov However, the introduction of bicarbonate anions dramatically alters this behavior. In the presence of both Ca²⁺ and HCO₃⁻, DLPC membranes undergo a transition to a highly condensed and dehydrated lamellar phase. nih.govacs.orgnih.gov This condensed phase is characterized by a significantly reduced lamellar repeat distance of 3.45 ± 0.02 nm. nih.govacs.orgnih.gov

Molecular dynamics simulations and X-ray scattering data suggest that this condensation is driven by the formation of bridging complexes between adjacent DLPC bilayers. nih.govacs.org In these complexes, Ca²⁺ ions coordinate simultaneously with the phosphate and carboxyl groups of the DLPC headgroups and with bicarbonate anions. The bicarbonate anions, in turn, can form hydrogen bonds with the lipid headgroups. This intricate network of interactions effectively cross-links the bilayers, overcoming the electrostatic repulsion that would otherwise cause swelling and leading to the observed tight packing and dehydration of the membrane system.

Localization and Orientation of Cholesterol in this compound Bilayers

Cholesterol is an essential component of mammalian cell membranes, playing a critical role in regulating membrane fluidity, permeability, and organization. Its localization and orientation within the lipid bilayer are key to its function. In DLPC bilayers, the behavior of cholesterol has been investigated using techniques such as neutron scattering and molecular dynamics simulations.

These studies indicate that cholesterol does not adopt a random orientation within the DLPC bilayer. Instead, it aligns itself with its long axis roughly parallel to the lipid acyl chains and perpendicular to the plane of the membrane. The hydroxyl group of cholesterol is positioned near the aqueous interface, in the vicinity of the phosphocholine headgroups of the DLPC molecules. The hydrophobic steroid ring system and the aliphatic tail of cholesterol are embedded within the hydrophobic core of the bilayer.

Molecular dynamics simulations have provided a more detailed picture of cholesterol's orientation, suggesting an average tilt angle with respect to the bilayer normal. This tilt is not static but rather represents an average of the dynamic fluctuations of the cholesterol molecule within the fluid lipid environment. The presence of cholesterol in DLPC bilayers leads to an increase in the order of the lipid acyl chains, a phenomenon known as the "condensing effect." This ordering is a direct consequence of the rigid steroid ring system restricting the conformational freedom of the neighboring lauroyl chains. 2D IR vibrational echo spectroscopy has shown that increasing cholesterol concentration in DLPC vesicles leads to a sudden slowing of the structural dynamics, indicative of a structural transition that is influenced by membrane curvature. nih.gov

Localization and Effect of Cholesterol in DLPC Bilayers

| Parameter | Observation | Consequence |

|---|---|---|

| Orientation | Long axis of cholesterol is roughly parallel to the DLPC acyl chains. | Maximizes hydrophobic interactions and stabilizes the membrane. |

| Localization | Hydroxyl group is near the aqueous interface; the hydrophobic body is in the bilayer core. | Anchors the cholesterol molecule at the membrane surface. |

| Effect on DLPC Acyl Chains | Increases the order of the lauroyl chains. | Reduces membrane fluidity and permeability (condensing effect). |

| Effect on Bilayer Dynamics | Abruptly slows down structural dynamics at a certain concentration. nih.gov | Indicates a cholesterol-induced structural transition in the bilayer. nih.gov |

Fluorescent Probe Positioning within this compound Bilayers

The precise localization of fluorescent probes within a lipid bilayer is critical for the accurate interpretation of fluorescence data concerning membrane structure and dynamics. The distribution and orientation of these probes are influenced by their own molecular structure and the physicochemical properties of the host lipid bilayer, such as acyl chain length, saturation, and headgroup composition. In this compound (DLPC) bilayers, the relatively short and saturated lauroyl (12:0) chains create a unique environment that affects the positioning of various fluorescent probes.

Research has employed a variety of biophysical techniques, including fluorescence quenching, parallax methods, and molecular dynamics simulations, to determine the location of probes within lipid membranes. While many detailed studies have been conducted in more common model systems like dipalmitoylphosphatidylcholine (DPPC) and dioleoylphosphatidylcholine (DOPC), specific data for DLPC is also available for certain probes, providing insight into how its distinct properties influence probe localization.

Generally, the positioning of a probe is a balance between hydrophobic interactions with the acyl chain core and polar or electrostatic interactions with the headgroup region and the aqueous interface. The shorter acyl chains of DLPC, compared to lipids like DPPC or stearoyl-containing lipids, result in a thinner bilayer, which can influence the relative depth of a probe.

Below are detailed findings on the positioning of several commonly used fluorescent probes within model membrane systems, with a focus on data specific to DLPC bilayers where available.

Hydrophobic Probes

These probes are characterized by their nonpolar nature and tend to reside deep within the hydrophobic core of the lipid bilayer.

1,6-Diphenyl-1,3,5-hexatriene (DPH): DPH is a classic hydrophobic probe used to assess membrane fluidity. Due to its nonpolar, rod-like structure, it aligns itself with the lipid acyl chains deep within the hydrophobic core of the bilayer. Molecular dynamics simulations in various phosphocholine bilayers consistently show DPH localized near the bilayer center, away from the polar headgroups. This central location allows it to report on the motional freedom of the terminal methyl groups of the acyl chains.

Pyrene: Pyrene is another hydrophobic probe that preferentially partitions into the nonpolar interior of the lipid bilayer. It is often used to study lipid lateral diffusion through excimer formation. Its location is generally considered to be within the hydrocarbon region of the membrane.

Interfacial Probes

These probes possess both hydrophobic and hydrophilic moieties, causing them to localize at the interface between the hydrophobic acyl chain region and the polar headgroup region.

1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH): As a derivative of DPH, TMA-DPH has a similar fluorescent core but includes a charged trimethylammonium group. This charged group acts as a molecular anchor at the lipid/water interface, positioning the diphenylhexatriene moiety in the upper acyl chain region, closer to the glycerol (B35011) backbone. Molecular dynamics simulations in phosphocholine bilayers indicate that the fluorophore of TMA-DPH is located approximately 3-4 Å more shallowly than DPH. nih.govnih.gov This allows TMA-DPH to report on the dynamics of the upper portion of the hydrocarbon core.

6-Dodecanoyl-2-dimethylaminonaphthalene (Laurdan): Laurdan is a popular probe for investigating membrane polarity and lipid phase behavior. Its fluorescent naphthalene group is sensitive to the presence of water molecules. In lipid bilayers, the lauroyl tail of Laurdan is embedded in the hydrophobic core, while the fluorescent moiety is positioned at the glycerol backbone level, near the carbonyl groups of the phospholipids. Studies in DLPC bilayers have confirmed a "rather shallow position" for Laurdan, consistent with its role as an interfacial probe. Current time information in Boston, MA, US. This location makes it highly sensitive to changes in hydration and lipid packing in this critical region of the bilayer.

6-Propionyl-2-dimethylaminonaphthalene (Prodan): Similar to Laurdan, Prodan is an environmentally sensitive probe that reports on the polarity of its surroundings. Lacking the long lauroyl tail, its position is also at the hydrophilic-hydrophobic interface. Molecular dynamics simulations of Prodan in a fully hydrated DLPC bilayer have shown that it preferentially orients with its dimethylamino group pointing toward the membrane's center and the carbonyl oxygen toward the interface. The precise depth is sensitive to the probe's charge distribution model, with some models showing it closer to the polar headgroup region, interacting with the choline (B1196258) and phosphate groups.

Lipid-Analog Probes

These probes are fluorescently labeled lipids, designed to mimic the behavior of natural lipids within the bilayer.

N-(7-Nitrobenz-2-Oxa-1,3-Diazol-4-yl) (NBD)-labeled Phospholipids: NBD-labeled lipids, such as NBD-phosphatidylcholine (NBD-PC), are widely used to study lipid trafficking and membrane dynamics. The location of the NBD fluorophore depends on the position of its attachment to the lipid. When attached to the end of an acyl chain, the flexible linker often allows the polar NBD group to "loop back" towards the aqueous interface. Molecular dynamics simulations of NBD-labeled PCs in DPPC bilayers have shown that the NBD group resides in the region of the glycerol backbone and carbonyl groups, with the nitro group being the most external part of the fluorophore. nih.gov This positioning is a result of the hydrophilic nature of the NBD moiety seeking a more polar environment than the deep hydrophobic core.

The following table summarizes the positioning of these fluorescent probes within phosphocholine bilayers, with specific findings for DLPC noted.

| Fluorescent Probe | General Location in Phosphocholine Bilayers | Specific Findings in this compound (DLPC) Bilayers |

|---|---|---|

| 1,6-Diphenyl-1,3,5-hexatriene (DPH) | Deep within the hydrophobic core, near the bilayer center. | Assumed to be in the hydrophobic core, consistent with other phosphocholine bilayers. |

| Pyrene | Within the hydrophobic acyl chain region. | Expected to reside in the hydrophobic interior. |

| 1-(4-trimethylammoniumphenyl)-6-phenyl-1,3,5-hexatriene (TMA-DPH) | Anchored at the lipid-water interface, with the fluorophore in the upper acyl chain region. nih.govnih.gov | Presumed to be located at the interface, similar to its position in other phosphocholine membranes. |

| 6-Dodecanoyl-2-dimethylaminonaphthalene (Laurdan) | Interfacial, with the fluorophore near the glycerol backbone and carbonyl groups. nih.gov | Described as having a "rather shallow position", confirming its interfacial location. Current time information in Boston, MA, US. |

| 6-Propionyl-2-dimethylaminonaphthalene (Prodan) | Interfacial, near the polar headgroup region. | Molecular dynamics simulations show a preferential orientation at the interface, with the exact depth being model-dependent. |

| NBD-labeled Phosphatidylcholine (NBD-PC) | Fluorophore tends to loop back to the interfacial region, near the glycerol backbone. nih.gov | Expected to have its NBD group located at the interface, consistent with studies in other PC bilayers. |

Computational Approaches

Computational modeling, particularly molecular dynamics (MD) simulations, has become an indispensable tool for investigating the behavior of DLPC bilayers. These simulations offer a window into the atomic and molecular interactions that govern the collective properties of the membrane, bridging the gap between molecular structure and macroscopic behavior.

Molecular Dynamics Simulations of this compound Bilayers

Molecular dynamics simulations of fully hydrated pure DLPC bilayers have been instrumental in understanding their structural and hydration properties. These simulations model the interactions between individual lipid molecules and surrounding water to predict the emergent properties of the bilayer. It has been demonstrated that with appropriate force fields, MD simulations can accurately reproduce the structure and hydration of DLPC bilayers. Specifically, the solvation and the orientation of the dipole of the phosphocholine headgroup and of the ester carbonyls in simulations closely match experimental findings. This level of accuracy highlights the importance of reproducing a wide range of properties beyond just the area per lipid, which can be experimentally ambiguous. Furthermore, the significance of adequate system size and extended sampling times in achieving reliable simulation results has been emphasized.

Coarse-Grained Molecular Dynamics Simulations for this compound

To investigate larger systems and longer timescales, coarse-grained (CG) molecular dynamics simulations are employed. In this approach, groups of atoms are represented as single "beads," which significantly reduces the computational cost. The Martini force field is a commonly used framework for CG simulations of lipids, including DLPC. In some instances, the coarse-graining of a lipid with longer acyl chains, such as 1,2-dimyristoyl-sn-glycero-3-phosphocholine (DMPC), can effectively model the behavior of DLPC due to the reduction in acyl chain length in the CG representation. CG simulations have been utilized to study various phenomena, such as the interaction of molecules like trehalose with lipid membranes, where the coarse-grained DMPC effectively represents DLPC. These simulations can provide insights into properties like the area per lipid, compressibility modulus, and bending modulus, and how they are affected by interactions with other molecules.

All-Atom Molecular Dynamics Simulations for this compound

For a more detailed and chemically specific understanding of DLPC bilayers, all-atom (AA) molecular dynamics simulations are the method of choice. In AA simulations, every atom in the system, including lipids and water molecules, is explicitly represented. This high level of detail allows for the precise calculation of intermolecular forces and the accurate prediction of fine structural details. All-atom simulations of DLPC have been used to quantify properties such as membrane packing defects. These simulations can reveal the average area, number, and surface coverage of such defects, providing a detailed picture of the membrane's surface topology. The choice of force field, such as CHARMM or GROMOS, is critical in these simulations to ensure the accurate representation of molecular interactions.

| Simulation Parameter | Coarse-Grained MD (Martini) | All-Atom MD (Typical) |

| Force Field | Martini 2.2 | CHARMM36, GROMOS96 |

| Water Model | Standard or Polarizable | TIP3P, SPC |

| Temperature | ~300 K | ~300 K |

| Pressure | 1 bar (semi-isotropic coupling) | 1 bar (semi-isotropic coupling) |

| Time Step | 20-40 fs | 1-2 fs |

| Simulation Time | Microseconds (µs) | Nanoseconds (ns) to Microseconds (µs) |

Implicit Solvent-Membrane Models for this compound Systems

While explicit solvent models provide the most accurate representation of the aqueous environment, they are computationally intensive. Implicit solvent models offer a less computationally demanding alternative by representing the solvent as a continuous medium rather than individual molecules. This approach is particularly useful for studying long-timescale phenomena such as membrane protein folding or lipid self-assembly. In the context of DLPC systems, implicit solvent models can be used to explore the thermodynamics of lipid association and the partitioning of small molecules into the bilayer. These models are often based on the generalized Born or Poisson-Boltzmann equations to calculate the electrostatic contribution to the solvation free energy, combined with a term that accounts for nonpolar solvation.

Spectroscopic Techniques

Spectroscopic methods provide experimental data that is crucial for validating computational models and for directly probing the molecular environment within DLPC bilayers.

Deuterium Nuclear Magnetic Resonance (2H NMR) Spectroscopy for this compound

Deuterium Nuclear Magnetic Resonance (2H NMR) is a powerful solid-state NMR technique used to investigate the structure and dynamics of lipid bilayers. By selectively replacing hydrogen atoms with deuterium at specific positions on the DLPC molecule, 2H NMR can provide information about the orientation and motional freedom of different segments of the lipid.

The primary observable in 2H NMR of lipid bilayers is the quadrupolar splitting (ΔνQ), which is directly related to the order parameter (SCD) of the carbon-deuterium (C-D) bond. The order parameter quantifies the degree of motional restriction of the C-D bond vector with respect to the bilayer normal. A larger quadrupolar splitting corresponds to a higher order parameter and thus a more restricted motion.

Circular Dichroism (CD) Spectroscopy in this compound-Peptide Systems

Circular Dichroism (CD) spectroscopy is a powerful technique for examining the secondary structure of peptides and proteins upon their interaction with lipid membranes. In systems involving this compound (DLPC), CD spectroscopy has been instrumental in elucidating the conformational changes that peptides undergo when they bind to or insert into DLPC-containing vesicles and bilayers.

Studies have shown that various transmembrane peptides adopt a distinct α-helical conformation when incorporated into DLPC small unilamellar vesicles. nih.gov For instance, the WALP23 and KALP23 peptides, which are model transmembrane helices, exhibit CD spectra characteristic of α-helical structures in DLPC vesicles. nih.gov Similarly, the antimicrobial peptide Cecropin B (CecB) was found to fold into a strong α-helix when interacting with anionic vesicles composed of a 3:1 molar mixture of DLPC and 1,2-dilauroyl-sn-glycero-3-phospho-(1'-rac-glycerol) (DLPG), whereas it remained unstructured in aqueous solution or in purely zwitterionic DLPC vesicles. researchgate.net This highlights the role of both the lipid environment and electrostatic interactions in dictating peptide conformation.

Furthermore, Oriented Circular Dichroism (OCD) has been employed to determine the alignment of peptides relative to the bilayer normal. In these experiments, DLPC multilayers serve as a model system. The OCD spectrum of the pore-forming peptide melittin in pure DLPC multilayers was used to define the reference spectrum for a perfect transmembrane orientation, known as the I state. mdpi.com This technique was also used to confirm that the M2 transmembrane domain from the influenza A virus is helical and adopts a transmembrane orientation in DLPC bilayers. uci.edu These studies demonstrate the utility of CD and OCD in providing detailed insights into the structure and orientation of membrane-associated peptides within a DLPC environment.

| Peptide | DLPC System | Observed Secondary Structure/Orientation | Reference |

| WALP23, KALP23 | Small Unilamellar Vesicles | α-Helix | nih.gov |

| Cecropin B (CecB) | Anionic Vesicles (DLPC/DLPG) | α-Helix | researchgate.net |

| Melittin | Multilayers | Transmembrane (I state) | mdpi.com |

| M2 Peptide | Liposomes/Bilayers | α-Helix, Transmembrane | uci.edu |

Electron Spin Resonance (ESR) for Dynamic Structural Analysis of this compound Mixtures

Electron Spin Resonance (ESR), also known as Electron Paramagnetic Resonance (EPR), spectroscopy, utilizing spin-label probes, is a highly sensitive method for investigating the dynamics, ordering, and phase behavior of lipid bilayers. In studies of DLPC mixtures, ESR provides quantitative data on the molecular mobility and local environment of lipid molecules.

Research on binary mixtures of DLPC and 1,2-dipalmitoyl-sn-glycero-3-phosphocholine (DPPC) in both multilamellar vesicles and nanodiscs has revealed significant differences in lipid behavior between these two environments. nih.govnih.gov Spin-label ESR techniques demonstrated that the properties of lipids are altered in nanodiscs, leading to a reduction in the dissimilarity between the fluid and gel lipid phases and the abolition of first-order phase transitions observed in vesicles. nih.gov This suggests that the confinement within a nanodisc promotes the lipid ensemble to a state near a miscibility critical point. nih.gov

ESR has also been used to measure the impact of external molecules, such as neuromodulators, on the dynamics of DLPC vesicles. By incorporating spin probes like 16-doxyl-stearic acid (16-DSA) and N-tempoyl palmitamide (N-TEMPO) into DLPC membranes, researchers can calculate rotational correlation times (τc) to quantify changes in membrane fluidity. researchgate.net These studies provide insights into how drugs and other molecules interact with and modify the physical properties of the lipid bilayer. The sensitivity of ESR allows for the detection of subtle changes in acyl chain ordering and dynamics upon the mixing of different lipid headgroups or the introduction of other molecules.

| System | ESR Probe | Measured Parameter | Finding | Reference |

| DLPC/DPPC Mixtures | 16-PC Spin Label | Lipid Dynamics & Ordering | Phase transitions are largely abolished in nanodiscs compared to vesicles. | nih.gov |

| DLPC Vesicles + Dopamine | 16-DSA, N-TEMPO | Rotational Correlation Time (τc) | Quantifies the effect of the neuromodulator on membrane fluidity. | researchgate.net |

Thioflavin-T Fluorescence for Amyloid Aggregation in this compound Systems

The Thioflavin-T (ThT) fluorescence assay is a standard method for monitoring the kinetics of amyloid fibril formation. researchgate.netrcin.org.pl ThT dye exhibits a significant increase in fluorescence quantum yield upon binding to the cross-β-sheet structures characteristic of amyloid fibrils, allowing for real-time tracking of the aggregation process, which typically follows a sigmoidal curve representing nucleation, elongation, and saturation phases. researchgate.netthno.org

The interaction of amyloidogenic peptides with lipid membranes is a critical aspect of amyloid pathology. Lipid bilayers can modulate aggregation pathways, either by catalyzing fibril formation or by stabilizing non-fibrillar or oligomeric species. Studies investigating the role of DLPC vesicles on the aggregation of amyloid-β (Aβ) peptides have shown that the lipid environment can significantly inhibit fibrillogenesis.

Specifically, research has demonstrated that DLPC vesicles inhibit the aggregation of the Aβ40 peptide. plos.org Instead of forming structured fibrils that would yield a strong ThT fluorescence signal, the peptide is stabilized in a state of unstructured aggregates in the presence of DLPC. plos.org These aggregates are capable of disrupting the DLPC vesicles and bilayers through a mechanism involving lipid extraction. plos.org This inhibitory effect means that in a ThT kinetic assay, the presence of DLPC vesicles would result in a significantly suppressed fluorescence signal and an altered aggregation profile compared to the peptide in solution alone. This demonstrates that the fluid, relatively thin bilayer of DLPC provides a surface that diverts the Aβ peptide from the fibrillar pathway that is typically monitored by ThT fluorescence.

Microscopy and Imaging Techniques

Atomic Force Microscopy (AFM) of this compound Bilayers

Atomic Force Microscopy (AFM) is a high-resolution imaging technique that enables the direct visualization of the topography and nanomechanical properties of lipid bilayers supported on a solid substrate. researchgate.net For DLPC-containing systems, AFM has been crucial for characterizing phase separation, domain structure, and bilayer integrity at the nanometer scale.

In its pure form, a supported lipid bilayer (SLB) of DLPC at room temperature is in a fluid, liquid-disordered (ld) phase and appears homogeneous in AFM images. researchgate.net Force spectroscopy measurements on these pure DLPC bilayers reveal a mean breakthrough force (Fb) of approximately 2 nN, indicating their relative mechanical softness. researchgate.net

When DLPC is mixed with lipids that have a higher melting temperature, such as 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC), phase separation occurs, leading to the coexistence of fluid DLPC-rich domains and gel DSPC-rich domains. rcin.org.pl AFM can precisely measure the height difference between these domains. Studies have shown that symmetric gel-phase DSPC domains, where DSPC is present in both leaflets of the bilayer, extend approximately 1.8 nm above the surrounding fluid DLPC matrix. rcin.org.placs.org In contrast, asymmetric domains, where DSPC is enriched in only one leaflet, protrude by about 1.1 nm. rcin.org.placs.org This ability to resolve height differences provides direct evidence of the transmembrane distribution and organization of lipid phases. Furthermore, AFM has been used on ruptured giant unilamellar vesicles (GUVs) to study domain structures that formed on the vesicle before deposition, revealing complex phase behaviors in DLPC/DSPC and DLPC/DPPC mixtures. nih.gov

| DLPC System | Co-Lipid | Feature Imaged | Key Finding (AFM Data) | Reference(s) |

| Pure DLPC | None | Bilayer Homogeneity | Homogeneous fluid phase; Breakthrough force ≈ 2 nN. | researchgate.net |

| DLPC/DSPC Mixture | DSPC | Gel-Phase Domains | Symmetric domains are ~1.8 nm higher than the DLPC matrix. | rcin.org.placs.org |

| DLPC/DSPC Mixture | DSPC | Gel-Phase Domains | Asymmetric domains are ~1.1 nm higher than the DLPC matrix. | rcin.org.placs.org |

| DLPC/GalCer Mixture | Galactosylceramide | Phase-Separated Domains | GalCer-rich domains are mechanically stiffer than the DLPC-rich phase. | researchgate.net |

Fluorescence Microscopy of this compound Giant Unilamellar Vesicles and Supported Bilayers

Fluorescence microscopy is a widely used technique to visualize the lateral organization of lipid membranes in both GUVs and SLBs. By incorporating fluorescently labeled lipid analogs that preferentially partition into different lipid phases, researchers can directly observe domain formation, morphology, and dynamics in DLPC-containing systems.

In binary mixtures of DLPC with higher melting temperature lipids like DPPC or DSPC, fluorescence microscopy reveals the coexistence of liquid-disordered (ld) and gel (Lβ') or liquid-ordered (lo) phases. rcin.org.plnih.gov For example, in DLPC/DSPC supported bilayers, fluorescent probes can show the distribution of gel-phase DSPC domains within the fluid DLPC matrix. rcin.org.pl These observations are often correlated with AFM imaging to provide a comprehensive picture of the bilayer structure. rcin.org.placs.org

Studies on GUVs composed of DLPC/DPPC mixtures have also utilized fluorescence microscopy to characterize the shape and behavior of lipid domains in freestanding, curved bilayers. nih.gov At temperatures corresponding to phase coexistence, these domains can appear as distinct line defects on the GUV surface. Two-photon and confocal fluorescence microscopy have been particularly valuable for obtaining high-resolution, three-dimensional images of these domains on the vesicle surface, confirming that domains in the outer and inner leaflets of the bilayer are in registry.

Cryo-Transmission Electron Microscopy for this compound Assemblies

Cryo-Transmission Electron Microscopy (cryo-TEM) is an essential technique for the high-resolution structural analysis of biological assemblies in a near-native, hydrated state. By rapidly vitrifying the sample, cryo-TEM avoids artifacts from staining or dehydration, allowing for the direct visualization of lipid assemblies like vesicles and nanodiscs.

Cryo-TEM has been utilized to investigate the structure of membrane proteins reconstituted into nanodiscs composed of DLPC. Nanodiscs are small, discoidal patches of lipid bilayer stabilized by a surrounding scaffold protein, and they provide a native-like environment for membrane protein studies. For example, the structure of the miniature mechanosensitive channel from Trypanosoma cruzi (TcMscS) was determined by cryo-EM after its reconstitution into DLPC nanodiscs. Such studies provide critical information on the protein's conformation and its interaction with the surrounding DLPC lipid environment.

In addition to protein-lipid nanodiscs, cryo-TEM is suitable for characterizing pure DLPC assemblies, such as unilamellar liposomes. The technique can reveal information about vesicle size, lamellarity, and morphology. These structural details are often complemented by data from molecular dynamics simulations, which can model the behavior of DLPC lipids in confined environments like nanodiscs, providing insights into the material properties and spatial organization of the bilayer that are observed with cryo-TEM.

Two-Photon Fluorescence Microscopy for Enzymatic Hydrolysis in this compound Vesicles

Two-photon fluorescence microscopy (TPM) has emerged as a powerful tool for the real-time visualization of enzymatic hydrolysis in model membrane systems, such as giant unilamellar vesicles (GUVs) composed of this compound (DLPC). This technique offers distinct advantages, including reduced photodamage and enhanced penetration depth, allowing for prolonged observation of the dynamic processes occurring at the vesicle membrane.